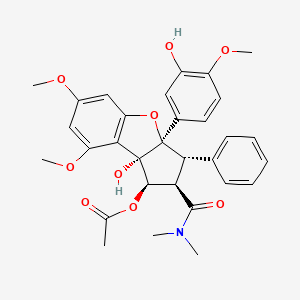
Rocaglamide I
説明
Rocaglamide I is a natural product that belongs to a class of molecules called flavaglines . It was isolated in 1982 by King, Ming-Lu and colleagues based on its antileukemic activity . The name Rocaglamide is derived from two parts: Roc- and aglamide. Roc- refers to the Republic of China (中華民國), the place where this product was isolated, and aglamide indicates that this product was isolated from Large-leaved Aglaia (Scientific name: Aglaia rimosa) . Like other flavaglines, rocaglamide displays potent insecticidal, antifungal, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of Rocaglamide I involves distinct approaches to (±)- and (−)- rocaglamide, utilizing Brønsted acid catalyzed and asymmetric Pd 0 -catalyzed Nazarov chemistry . The successful asymmetric synthesis revealed unforeseen mechanistic complexity that required adjusting the strategy to overcome an unanticipated racemization process, an unusual reversible ring-cleavage step, and a very facile trialkylsilyl group migration .Molecular Structure Analysis
Rocaglamide I possesses a synthetically intriguing tricyclic scaffold with five contiguous stereocenters . The complex flavagline, (-)-rocaglamide, possesses a synthetically intriguing tricyclic scaffold with five contiguous stereocenters .Chemical Reactions Analysis
Rocaglamide I has been shown to inhibit translation initiation of a large group of mRNA species by clamping eIF4A onto poly-purine motifs in the 5′ UTRs . The varied biological properties of rocaglates can be attributed to both their unusual structures and their ability to act as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), hence affecting protein translation .科学的研究の応用
Translation Inhibition and Cancer Research
Rocaglamide I, primarily studied in the context of cancer research, exhibits a unique mechanism by inhibiting protein synthesis. Studies have shown that Rocaglamide (RocA) specifically targets eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase involved in mRNA unwinding during translation initiation. This interaction leads to sequence-selective translational repression, making it a significant compound in cancer research. It's been demonstrated that RocA does not simply inhibit eIF4A but rather increases its affinity to RNA, clamping eIF4A onto specific RNA sequences and consequently blocking translation initiation. Such selective repression of translation is crucial in understanding its anti-cancer properties (Iwasaki, Floor, & Ingolia, 2016).
Pharmacological Activities and Drug Development
The pharmacological significance of Rocaglamide derivatives, known as flavaglines, is evident in their pronounced antiproliferative and anti-inflammatory activities. These compounds, originating from the Aglaia species, are being explored for their potential in drug development, especially in the field of anti-cancer research. Their unique structural features and significant pharmacological activities have led to several strategies for the total synthesis of rocaglamide derivatives, providing a pathway for further exploration in medicinal chemistry (Ebada, Lajkiewicz, Porco, Li-Weber, & Proksch, 2011).
Insecticidal Properties
Rocaglamide has been identified as a potent insecticidal compound in various Aglaia species. Its efficacy against insects like the variegated cutworm and Asian armyworm demonstrates its potential use in agricultural settings. The insecticidal activity of rocaglamide and its derivatives has been confirmed through various studies, showcasing its ability to inhibit larval growth and induce toxicity in insects. This aspect of rocaglamide opens avenues for its use in developing natural insecticides (Janprasert, Satasook, Sukumalanand, Champagne, Isman, Wiriyachitra, & Towers, 1992).
作用機序
Mode of Action
Rocaglamide I’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This inhibition is accomplished via the suppression of PHB1 and PHB2 . The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .
Result of Action
The primary molecular and cellular effects of Rocaglamide I’s action are the inhibition of protein synthesis and the subsequent down-regulation of short-lived proteins responsible for cell cycle regulation . This leads to the degradation of oncogenes like Cdc25A, thereby preventing unchecked cell growth .
将来の方向性
Rocaglamide I has shown promise as a potential anti-tumor agent and has recently proved to be a very promising antiviral agent, especially against RNA viruses . It is being discussed as a potential starting compound for developing drug candidates and therapeutics . In addition, the synthetic rocaglate CR-31-B (−) (6) has been studied as a potent broad-spectrum antiviral agent in primary cells and in an ex vivo bronchial epithelial cell system .
特性
IUPAC Name |
[(1R,2R,3S,3aR,8bS)-2-(dimethylcarbamoyl)-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO9/c1-17(33)40-28-25(29(35)32(2)3)26(18-10-8-7-9-11-18)31(19-12-13-22(38-5)21(34)14-19)30(28,36)27-23(39-6)15-20(37-4)16-24(27)41-31/h7-16,25-26,28,34,36H,1-6H3/t25-,26-,28-,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNNAQHKCLBSH-ZTLBFRGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2(C1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H]([C@]2([C@@]1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099091 | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rocaglamide I | |
CAS RN |
189322-68-7 | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189322-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



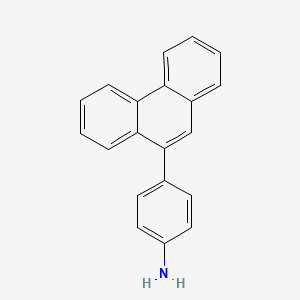
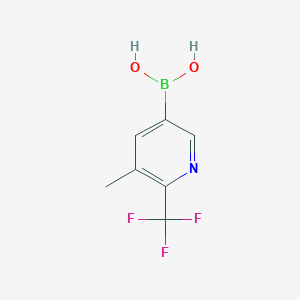

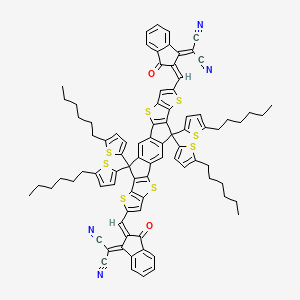
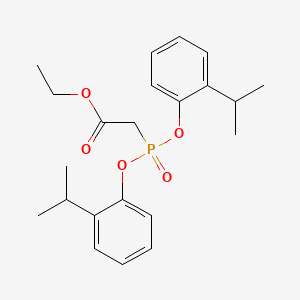

![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)
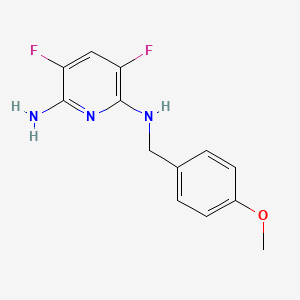
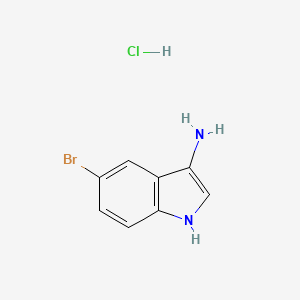
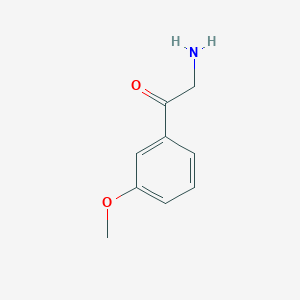

![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)